2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline
Description
2-Chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)quinazoline is a heterocyclic compound featuring a quinazoline core substituted at position 2 with chlorine and at position 4 with a 3,4-dihydroisoquinoline moiety.
Properties
CAS No. |
167648-82-0 |
|---|---|
Molecular Formula |
C17H14ClN3 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
2-chloro-4-(3,4-dihydro-1H-isoquinolin-2-yl)quinazoline |
InChI |
InChI=1S/C17H14ClN3/c18-17-19-15-8-4-3-7-14(15)16(20-17)21-10-9-12-5-1-2-6-13(12)11-21/h1-8H,9-11H2 |
InChI Key |
XGSSJNBPYGUSEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC(=NC4=CC=CC=C43)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline typically involves multi-step organic reactions. One common method includes the reaction of 2-chloroquinazoline with 3,4-dihydroisoquinoline under specific conditions to form the desired product. The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure the highest purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.
Cyclization Reactions: The compound can undergo cyclization to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. Conditions often involve the use of a base and a polar aprotic solvent.
Oxidation Reactions: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.
Scientific Research Applications
2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities.
Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-dihydroisoquinolin-2(1h)-yl)quinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Medicinal Chemistry
Amide-Linked Dihydroisoquinoline Derivatives
Compounds such as 4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)-N-(4-fluorobenzyl)benzamide (19) () share the 3,4-dihydroisoquinoline motif but lack the quinazoline core. These derivatives exhibit selective butyrylcholinesterase (BChE) inhibition, with IC₅₀ values ranging from 0.5–5 µM. The benzamide scaffold, however, shows lower metabolic stability compared to quinazolines due to hydrolytic susceptibility of the amide bond .
Quinazolin-2,4-dione Derivatives
Derivatives like N-[N'-(2-cyano-acetyl)-hydrazino-carbothioyl]-4-(2,4-dioxo-1,4-dihydro-2H-quinazolin-3-yl)-benzamide (2) () feature a quinazoline-2,4-dione core. The dione structure increases hydrogen-bonding capacity but reduces lipophilicity compared to the chloro-substituted quinazoline. These compounds demonstrate moderate activity against bacterial strains (MIC: 8–32 µg/mL) but lack antiviral efficacy .
Antiviral Quinazoline Derivatives
N-(2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)quinazolin-4-yloxy)ethyl) benzamide () incorporates a dihydroisoquinoline group via an ether linker. This compound exhibits potent anti-influenza activity (IC₅₀ <10 µM), attributed to the oxygen linker enhancing solubility and target engagement. In contrast, the chloro substituent in 2-Chloro-4-(3,4-dihydroisoquinolin-2(1H)-yl)quinazoline may improve membrane permeability but reduce water solubility .
Substituent Effects on Bioactivity
- Chlorine vs. Methoxy Groups: The compound (E)-4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-(3,4,5-trimethoxystyryl)quinazoline (NAS 9) () includes multiple methoxy groups, enhancing π-π stacking interactions but increasing molecular weight (MW: ~550 g/mol).
- Linker Flexibility : Compounds synthesized via carbamate intermediates () utilize hydroxyl and amide linkers, which improve synthetic versatility but may introduce metabolic instability compared to the direct C-N bond in the target compound .
Data Table: Key Properties of Selected Analogues
Research Findings and Implications
- Selectivity: The dihydroisoquinoline moiety in the target compound may confer selectivity for BChE over acetylcholinesterase (AChE), similar to derivatives .
- Synthetic Accessibility : The target compound can be synthesized from 4-chloroquinazoline precursors (), offering scalability advantages over multi-step amide couplings () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
